molecular formula C24H26N2O2S B2533858 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide CAS No. 2034571-79-2

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide

Cat. No.: B2533858
CAS No.: 2034571-79-2
M. Wt: 406.54
InChI Key: ODNVEYOXZFKIIT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is a complex organic compound that features a furan ring, a thiomorpholine ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide typically involves multi-step organic reactionsThe final step involves the formation of the diphenylacetamide moiety via amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride .

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted thiomorpholine compounds .

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the thiomorpholine ring can modulate the compound’s pharmacokinetic properties. The diphenylacetamide moiety contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, thiomorpholine-containing compounds, and diphenylacetamide analogs .

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is unique due to its combination of a furan ring, a thiomorpholine ring, and a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c27-24(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)25-18-21(22-12-7-15-28-22)26-13-16-29-17-14-26/h1-12,15,21,23H,13-14,16-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNVEYOXZFKIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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